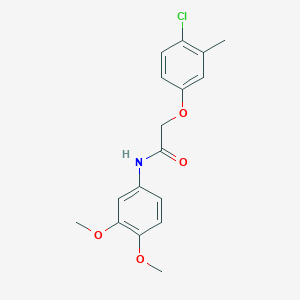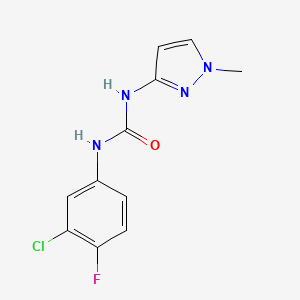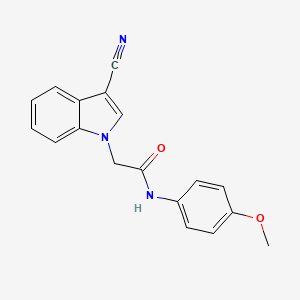
3-chlorobenzyl 3-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chlorobenzyl 3-methyl-4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. It is a yellow crystalline powder that is widely used in scientific research due to its diverse applications. The compound has gained significant attention in recent years due to its potential use as an effective drug for treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-chlorobenzyl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the central nervous system. This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chlorobenzyl 3-methyl-4-nitrobenzoate in lab experiments is its high yield synthesis method. Additionally, it has a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle the compound with care and to use appropriate safety precautions when working with it.
Direcciones Futuras
There are several future directions for the research on 3-chlorobenzyl 3-methyl-4-nitrobenzoate. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in treating neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of the compound in humans, which could lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 3-chlorobenzyl 3-methyl-4-nitrobenzoate involves the reaction between 3-methyl-4-nitrobenzoic acid and 3-chlorobenzyl chloride. The reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a yellow crystalline powder that is purified by recrystallization. The yield of the product is typically high, making it a cost-effective synthesis method.
Aplicaciones Científicas De Investigación
3-chlorobenzyl 3-methyl-4-nitrobenzoate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in treating cancer and as a neuroprotective agent.
Propiedades
IUPAC Name |
(3-chlorophenyl)methyl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10-7-12(5-6-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECXRFBIHZKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)


![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)